N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide
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Overview
Description
N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide is a complex organic compound with the molecular formula C20H19F3N2O This compound features a unique structure that includes a trifluoromethyl group attached to a bicyclo[221]heptane scaffold, which is further connected to a naphthohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group and other functional groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{[6-(trifluoromethyl)bicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bicyclo[2.2.1]heptane scaffold provides rigidity to the molecule, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups.
Naphthohydrazide derivatives: Compounds with similar naphthohydrazide moieties but different substituents on the aromatic ring.
Uniqueness
N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide is unique due to the combination of its trifluoromethyl group, bicyclo[2.2.1]heptane scaffold, and naphthohydrazide moiety.
Properties
IUPAC Name |
N-[(E)-[6-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]methylideneamino]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O/c21-20(22,23)18-10-12-8-14(17(18)9-12)11-24-25-19(26)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,11-12,14,17-18H,8-10H2,(H,25,26)/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTBAYUOSRIHTK-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=NNC(=O)C3=CC=CC4=CC=CC=C43)C(C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC(C1/C=N/NC(=O)C3=CC=CC4=CC=CC=C43)C(C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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